Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-4-8-7(3)16-10(12-6-15)9(8)11(13)14-5-2/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQFJGGAHHWOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176966 | |
| Record name | Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588695-58-3 | |
| Record name | Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588695-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-ethyl-2-isothiocyanato-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-ethyl-5-methylthiophene-3-carboxylate as the starting material.
Isolation of Intermediate: The intermediate compound is isolated through a series of reactions, including halogenation and subsequent substitution reactions.
Formation of Isothiocyanate: The isothiocyanate group is introduced through a reaction with thiocyanate ions under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in proteomics research.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group, in particular, is known for its ability to react with nucleophiles, leading to the formation of thioureas and other derivatives. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiophene Derivatives
Substituent-Driven Reactivity and Physicochemical Properties
The compound’s reactivity and properties are influenced by its substituents. Key analogs and their differences are summarized below:
Key Observations :
- The isothiocyanato group in the target compound enhances electrophilicity compared to amino or thioxo groups in analogs, enabling reactions with amines or thiols .
- Ester groups at position 3 are common across analogs, suggesting shared susceptibility to hydrolysis under basic conditions.
- Aromatic substituents (e.g., phenyl in analog 2) increase hydrophobicity, whereas methyl/ethyl groups improve solubility in non-polar solvents .
Spectroscopic Differentiation (NMR and IR)
Hypothetical NMR and IR data comparisons, based on methodologies in and :
Table 1: Hypothetical NMR Chemical Shifts (δ, ppm)
- The isothiocyanato group causes significant deshielding at position 2 (δ ~7.8 ppm) compared to amino (δ ~5.2 ppm) or thioxo (δ ~6.1 ppm) groups .
- Similar shifts at positions 3–5 suggest conserved electronic environments in the thiophene core.
IR Spectral Features:
Yield Considerations :
- Isothiocyanato derivatives often exhibit lower yields (~40–60%) due to side reactions, whereas amino analogs achieve higher yields (~70–85%) .
Crystallographic and Structural Validation Insights
- SHELX and ORTEP-3: Tools like SHELXL and ORTEP-III are critical for validating molecular geometry. For example, the isothiocyanato group’s linearity (N-C-S ~170°) and planarity differ from bent amino groups, affecting crystal packing .
- Lumping Strategy : Compounds with similar core structures (e.g., thiophene-3-carboxylates) may be grouped for reactivity studies, but substituent-specific behaviors necessitate individualized analysis .
Biological Activity
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is an organic compound known for its unique structural features, including an isothiocyanate functional group and a thiophene ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C₁₁H₁₃N₁O₂S₂
- Molecular Weight : Approximately 257.36 g/mol
- CAS Number : 588695-58-3
The presence of the isothiocyanate group enhances the compound's reactivity, making it a candidate for various biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | < 25 | Potent |
| HepG2 (Liver Cancer) | < 25 | Potent |
| PC-3 (Prostate Cancer) | 26–50 | Moderate |
| HCT-116 (Colorectal Cancer) | 51–100 | Weak |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it shows marked activity against several pathogenic bacteria while being less effective against fungal strains. The following table summarizes its antimicrobial efficacy:
| Microorganism | Activity |
|---|---|
| Escherichia coli (Gram-negative) | Active |
| Staphylococcus aureus (Gram-positive) | Active |
| Candida albicans (Fungal) | Inactive |
The compound's effectiveness against Gram-positive bacteria suggests potential applications in developing new antimicrobial agents .
The biological activity of this compound is believed to arise from its ability to interact with various biomolecules. Specifically, it has shown a capacity to bind to metabotropic glutamate receptors, which play a crucial role in calcium signaling pathways within cells. This interaction may lead to alterations in cellular responses, contributing to its anticancer and antimicrobial effects .
Case Studies
- Breast Cancer Study : A study published in MDPI evaluated various thiophene derivatives, including this compound, demonstrating significant anti-proliferative effects on MCF-7 cells, with an IC50 value of less than 25 μM .
- Antimicrobial Evaluation : Research conducted on thiophene-linked compounds found that this compound exhibited notable antibacterial activity against E. coli and S. aureus, highlighting its potential as a therapeutic agent .
Q & A
Q. Basic Characterization :
- NMR : ¹³C NMR should show a characteristic isothiocyanate carbon signal at ~125–135 ppm. The ethyl and methyl substituents are confirmed via ¹H NMR (e.g., triplet for ethyl ester at δ ~4.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error .
Advanced Validation :
For crystallographic confirmation, X-ray diffraction (XRD) using SHELXL for refinement is recommended. Discrepancies in thermal parameters or bond lengths (e.g., C=S vs. C=O) require iterative refinement and validation with PLATON or ORTEP-3 .
How can researchers resolve contradictions in crystallographic data for this compound?
Q. Advanced Methodology :
- Twinned Data : Use SHELXL ’s TWIN/BASF commands to model twin domains, particularly if the crystal exhibits pseudo-merohedral twinning .
- Disorder Modeling : For flexible ethyl/methyl groups, apply PART/SUMP restraints and validate with R-factor convergence tests .
- Validation Tools : Cross-check with CIF-check and Mercury for steric clashes or improbable bond angles .
What are the key considerations for designing biological activity assays involving this compound?
Q. Basic Experimental Design :
- Enzyme Inhibition : Screen against serine hydrolases or cysteine proteases, as isothiocyanates are electrophilic warheads. Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) and monitor IC₅₀ values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
Q. Advanced Data Interpretation :
- Off-Target Effects : Include negative controls (e.g., amine precursor) to distinguish isothiocyanate-specific activity.
- SAR Studies : Compare with analogs lacking the 4-ethyl or 5-methyl groups to delineate substituent effects .
How should researchers handle stability and storage challenges for this compound?
Q. Basic Safety and Stability :
- Storage : Store at –20°C under argon, as isothiocyanates are moisture-sensitive. Use amber vials to prevent photodegradation .
- Decomposition Signs : Discoloration (yellow to brown) or gas evolution indicates hydrolysis to thiourea derivatives. Confirm purity via HPLC before use .
Q. Advanced Mitigation :
- Lyophilization : For long-term stability, lyophilize in inert matrices (e.g., trehalose) .
- In Situ Derivatization : Generate the isothiocyanate in situ from stable amine precursors during biological assays .
What computational methods are suitable for predicting the reactivity of the isothiocyanate group?
Q. Advanced Modeling :
- DFT Calculations : Use Gaussian or ORCA to compute electrophilicity indices (ω) at the N=C=S moiety. Compare with known reactive isothiocyanates .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model covalent binding to cysteine residues in target enzymes .
How can researchers address discrepancies in elemental analysis or mass spectrometry data?
Q. Troubleshooting :
- Elemental Analysis : Recalcify results using CHN Analyzer protocols. Deviations >0.3% suggest impurities or hydration .
- HRMS : If [M+H]⁺ is absent, check for in-source fragmentation (e.g., loss of CO₂Et) or adduct formation (e.g., Na⁺/K⁺) .
What synthetic routes are available for generating derivatives of this compound?
Q. Advanced Functionalization :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
